2,6-Difluoroanisole
Overview
Description
2,6-Difluoroanisole is an organic compound with the molecular formula C7H6F2O. It is a derivative of anisole where two hydrogen atoms in the ortho positions of the benzene ring are replaced by fluorine atoms. This compound appears as a colorless to light yellow liquid and is used as an organic reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoroanisole typically involves the fluorination of anisole derivatives. One common method starts with 2,6-difluorophenol, which is then methylated to form this compound. The reaction conditions often involve the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoroanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the ortho positions can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form different fluorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of catalysts like palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.
Oxidation Reactions: Products include 2,6-difluorophenol and other oxidized derivatives.
Reduction Reactions: Products include reduced fluorinated compounds with altered functional groups.
Scientific Research Applications
2,6-Difluoroanisole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with fluorinated aromatic rings.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoroanisole depends on its specific applicationThe methoxy group can participate in various reactions, including nucleophilic substitution and oxidation, depending on the conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroanisole: Another fluorinated anisole derivative with fluorine atoms in the 2 and 4 positions.
3,5-Difluoroanisole: A compound with fluorine atoms in the 3 and 5 positions of the benzene ring.
4-Fluoroanisole: A simpler derivative with a single fluorine atom in the para position.
Uniqueness
2,6-Difluoroanisole is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. The ortho positions of the fluorine atoms can lead to steric hindrance and electronic effects that are different from other fluorinated anisole derivatives .
Properties
IUPAC Name |
1,3-difluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBWAHRFIPQEQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371687 | |
Record name | 2,6-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437-82-1 | |
Record name | 1,3-Difluoro-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=437-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the rotational barrier in 2,6-Difluoroanisole be explained by a simple twofold model?
A2: While the observed 5J(C,C) coupling constants in this compound initially seem compatible with a twofold rotational barrier, the research suggests a more complex picture []. The authors propose that a fourfold component to the rotational barrier might also be present, even though it may be relatively small. This means that the energy of the molecule doesn't just depend on two symmetrical positions of the methoxy group but likely involves four energy minima as the group rotates. Further investigation beyond this study would be needed to fully characterize the rotational barrier and its contributing factors in this compound.
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